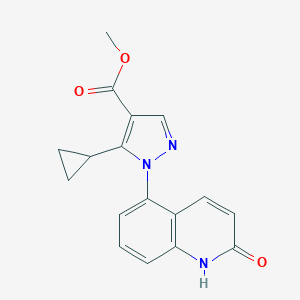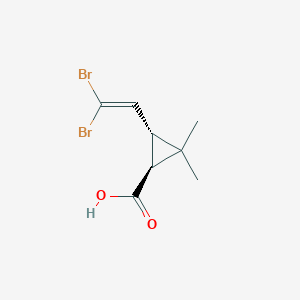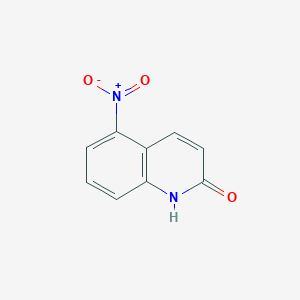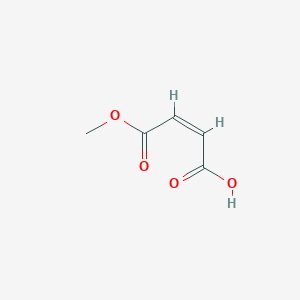
Maléate de monométhyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le fumarate de monométhyle a plusieurs applications en recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :
Traitement de la sclérose en plaques : Il est utilisé comme traitement modificateur de la maladie pour réduire la gravité et la fréquence des symptômes de la sclérose en plaques.
Effets anti-inflammatoires : Le fumarate de monométhyle a été étudié pour ses effets anti-inflammatoires potentiels dans diverses maladies auto-immunes.
Recherche sur le cancer : Des études préliminaires suggèrent que le fumarate de monométhyle peut avoir des propriétés anti-cancéreuses en induisant l'apoptose des cellules cancéreuses.
Mécanisme d'action
Le fumarate de monométhyle exerce ses effets en activant la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (NFE2L2). Cette voie régule l'expression des protéines antioxydantes qui protègent contre les dommages oxydatifs déclenchés par les lésions et l'inflammation . En activant NFE2L2, le fumarate de monométhyle contribue à réduire le stress oxydatif et l'inflammation, qui sont des facteurs clés dans la progression de la sclérose en plaques .
Safety and Hazards
Monomethyl maleate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers One relevant paper discusses the emissions of toxicologically relevant compounds using dibutyl maleate and tripropylene glycol monomethyl ether diesel fuel additives to lower NOx emissions . Another paper discusses the reaction kinetics of methanol and maleic anhydride .
Mécanisme D'action
Target of Action
Monomethyl maleate is an unsaturated monomer that belongs to the glycol ether group . It is primarily used in the production of polyvinyl alcohol with strong resistance to water vapor . .
Mode of Action
It is known that monomethyl maleate can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester .
Biochemical Pathways
Monomethyl maleate may be involved in the esterification of methanol with maleic anhydride . The focus of this reaction is on the production kinetics of monomethyl maleate . .
Pharmacokinetics
It is a colorless liquid that has a melting point of -37°c and a boiling point of 160°c . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of monomethyl maleate. For instance, the esterification of methanol with maleic anhydride has been studied, and the reaction was found to be temperature-dependent . The reaction was carried out in a batch reactor, where the temperature was maintained and controlled by a thermostat .
Analyse Biochimique
Biochemical Properties
Monomethyl maleate is involved in various biochemical reactions. It can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester
Molecular Mechanism
The molecular mechanism of Monomethyl maleate involves its synthesis from maleic anhydride and methanol . This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Monomethyl maleate is involved in the metabolic pathway of the production of polyvinyl alcohol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le fumarate de monométhyle peut être synthétisé par estérification de l'acide fumarique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, sous reflux . La réaction se déroule comme suit :
Acide fumarique+Méthanol→Fumarate de monométhyle+Eau
Méthodes de production industrielle
Dans les milieux industriels, la production de fumarate de monométhyle implique des procédés d'estérification similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la distillation et la cristallisation, est courante dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le fumarate de monométhyle subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le fumarate de monométhyle peut être oxydé pour former de l'acide fumarique.
Réduction : Il peut être réduit pour former de l'acide succinique.
Substitution : Le fumarate de monométhyle peut subir des réactions de substitution nucléophile, où le groupe méthoxy est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Acide fumarique
Réduction : Acide succinique
Substitution : Différents fumarates substitués en fonction du nucléophile utilisé.
Comparaison Avec Des Composés Similaires
Le fumarate de monométhyle est souvent comparé à d'autres fumarates utilisés dans le traitement de la sclérose en plaques, tels que le fumarate de diméthyle et le fumarate de diroximel . Voici quelques points clés de comparaison :
Fumarate de diméthyle : Le fumarate de diméthyle est un promédicament qui est converti en fumarate de monométhyle dans le tractus gastro-intestinal.
Fumarate de diroximel : Semblable au fumarate de diméthyle, le fumarate de diroximel est également un promédicament qui est converti en fumarate de monométhyle.
Liste des composés similaires
- Fumarate de diméthyle
- Fumarate de diroximel
- Tecfidera (nom de marque pour le fumarate de diméthyle)
- Vumerity (nom de marque pour le fumarate de diroximel)
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Monomethyl maleate can be achieved through the esterification of maleic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "Maleic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add maleic acid to a round-bottom flask and add methanol dropwise while stirring.", "Add a small amount of catalyst to the mixture.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and then filter off any solid impurities.", "Evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or chromatography." ] } | |
Numéro CAS |
3052-50-4 |
Formule moléculaire |
C5H6O4 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
4-methoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |
Clé InChI |
NKHAVTQWNUWKEO-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)O |
SMILES |
COC(=O)C=CC(=O)O |
SMILES canonique |
COC(=O)C=CC(=O)O |
melting_point |
144.5°C |
| 3052-50-4 2756-87-8 |
|
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing monomethyl maleate?
A1: Monomethyl maleate is primarily synthesized through the esterification of maleic anhydride with methanol. This reaction can be carried out in various setups, including batch reactors [] and continuous production systems [, ]. The use of catalysts like sulfuric acid can enhance the reaction rate and yield [, ].
Q2: What challenges are associated with the industrial production of dimethyl maleate, and how do newer methods address them?
A2: Traditional methods for dimethyl maleate production often face issues like high catalyst consumption, uneven catalyst distribution in reaction towers, and limited energy efficiency. To tackle these challenges, innovative approaches have been developed, such as:
- Continuous production processes: Utilizing the waste heat from the esterification reaction to enhance energy efficiency [].
- Multi-stage methanol steam input: Optimizing methanol distribution and contact time within the reaction tower to improve yield and reduce production costs [, ].
- Fixed-bed reactors: Employing fixed-bed reactors with specific catalysts to enhance conversion rates and minimize catalyst replacement frequency [].
Q3: What is the molecular structure of monomethyl maleate, and how is it confirmed?
A3: Monomethyl maleate possesses a single ester group linked to the maleic acid backbone. Its structure is characterized by a carbon-carbon double bond, influencing its reactivity. Analytical techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are employed to confirm the structure and study the compound's behavior [, ].
Q4: How does the presence of the double bond in monomethyl maleate influence its reactivity?
A4: The double bond in monomethyl maleate makes it susceptible to various reactions, including:
- Addition reactions: The double bond readily undergoes addition reactions, as evidenced by its reaction with sodium hypophosphite to modify wood properties [].
- Polymerization: Monomethyl maleate serves as a monomer in polymerization reactions with styrene, vinyl acetate, and methyl methacrylate, yielding polymers with distinct properties [, ].
- Isomerization: Under specific conditions and with appropriate catalysts, like hydrochloric acid, monomethyl maleate can undergo isomerization to form monomethyl fumarate [].
Q5: How does the esterification of maleic acid to form monomethyl maleate impact its properties?
A5: The esterification of maleic acid significantly influences its reactivity and physical characteristics. For instance, monomethyl maleate exhibits different fragmentation patterns compared to maleic acid during mass spectrometry analysis []. Furthermore, the presence of the ester group modifies its solubility and interaction with other molecules.
Q6: How is monomethyl maleate utilized in material science and polymer chemistry?
A6: Monomethyl maleate plays a crucial role as a building block in synthesizing various polymers. It's copolymerized with other monomers to create materials with specific properties:
- Cross-linked ultrathin films: Synthesized using layer-by-layer assembly with polymers like poly(allylamine hydrochloride), resulting in films with controlled thickness and selective permeability [, ].
- Water-reducing and slump-retaining agents: Used in concrete admixtures to enhance workability and performance [, ].
- Plant oil-based polymers: Reacting epoxidized soybean oil with monomethyl maleate produces monomers for environmentally friendly liquid molding resins [].
Q7: What are the potential applications of monomethyl maleate derivatives in the pharmaceutical industry?
A7: Derivatives of monomethyl maleate, like monomethyl fumarate (MMF), hold promise as therapeutic agents. MMF, synthesized via the isomerization of monomethyl maleate [, ], demonstrates antimicrobial activity against various microorganisms []. Research is ongoing to explore its potential in treating conditions like psoriasis and multiple sclerosis, focusing on developing prodrugs with improved bioavailability [].
Q8: How is monomethyl maleate used to study the stabilization mechanisms of poly(vinyl chloride)?
A8: Researchers utilized radioactively tagged monomethyl maleate in organotin stabilizers to investigate their interaction with poly(vinyl chloride) (PVC) []. This study revealed insights into the formation of associative complexes between the stabilizer and PVC, shedding light on the stabilization mechanism against degradation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






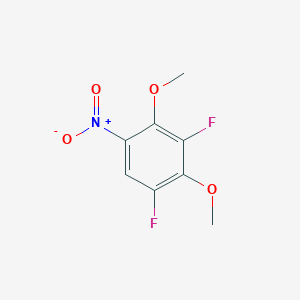


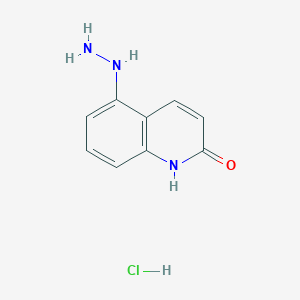
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)

